Ammonium rhodanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

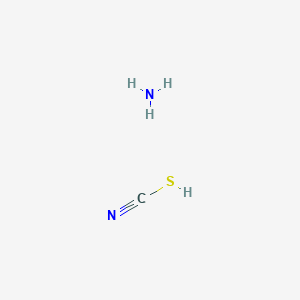

Ammonium rhodanide, commonly known as ammonium thiocyanate (NH₄SCN), is a hygroscopic crystalline compound with the molecular formula CH₄N₂S and a molecular weight of 76.12 g/mol . It was first synthesized in 1877 by Nencki during the preparation of rhodanine, a heterocyclic compound . Key properties include:

- Melting Point: 149–150°C .

- Solubility: 163 g/100 mL in water at 20°C .

- Thermal Stability: Decomposes at 170°C into ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂) .

- Applications: Used in corrosion inhibition, textile dyeing, pharmaceuticals, and analytical chemistry (e.g., iron and silver determination) . It also serves as a precursor in organic synthesis, such as in the preparation of carbaminylthio α-propionic acid anilides for herbicides .

Q & A

Basic Research Questions

Q. What are the critical chemical properties of ammonium rhodanide that influence experimental design?

Q. How should this compound be safely handled in laboratory settings?

Due to its hygroscopic nature and decomposition risks, store NH₄SCN in airtight containers under dry, dark conditions. Use fume hoods when heating to mitigate exposure to toxic gases (e.g., H₂S). Personal protective equipment (PPE) like nitrile gloves and safety goggles are mandatory. For colorimetric assays, validate iron salt purity to avoid false positives from Fe²⁺ contamination .

Advanced Research Questions

Q. What methodologies optimize the synthesis of thiourea from this compound, and how are reaction conditions controlled?

Thiourea synthesis via NH₄SCN thermal rearrangement requires precise temperature control (150–160°C) to avoid premature decomposition . Key steps:

- Purify NH₄SCN via recrystallization to remove sulfate impurities.

- Use inert atmospheres (N₂/Ar) to suppress side reactions.

- Monitor reaction progress with FT-IR (C=S bond formation at 1500–1600 cm⁻¹) . Post-synthesis, purify via sublimation or solvent extraction. Contradictions in yield reports (e.g., 70–85%) often stem from moisture content or heating rate variations, necessitating controlled replicate trials .

Q. How can researchers resolve discrepancies in reported stability data for this compound under thermal stress?

Literature reports varying decomposition onset temperatures (140–170°C). To address this:

- Conduct thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5°C/min) and inert gas flow.

- Compare results across moisture levels (e.g., anhydrous vs. hydrated NH₄SCN).

- Validate using differential scanning calorimetry (DSC) to identify endothermic peaks . Document environmental conditions rigorously to ensure reproducibility .

Q. What advanced applications does this compound have in medicinal chemistry, and how are its derivatives characterized?

NH₄SCN is a precursor for Knoevenagel condensation reactions to synthesize thiazolidinones with antiplasmodial activity . Methodological considerations:

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of NH₄SCN to chloroacetamide).

- Use HPLC-PDA to monitor reaction intermediates.

- Validate bioactivity via in vitro assays (e.g., Plasmodium falciparum cultures) with cytotoxicity controls . Structural elucidation requires NMR (¹H/¹³C) and X-ray crystallography to confirm tautomerism (thiourea vs. isothiourea forms) .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to investigate NH₄SCN’s role in iron quantification assays?

- Control Variables : Standardize pH (acidic conditions stabilize Fe³⁺-SCN complexes) and ionic strength.

- Calibration Curves : Prepare Fe³⁺ standards (0.1–10 ppm) with NH₄SCN excess. Measure absorbance at 480 nm.

- Interference Testing : Screen for anions (e.g., Cl⁻, PO₄³⁻) that compete with SCN⁻ for Fe³⁺ binding .

- Statistical Validation : Use triplicate measurements and report uncertainty intervals .

Q. What strategies ensure reproducibility in NH₄SCN-based synthetic protocols?

- Detailed Documentation : Specify reagent grades (e.g., ACS vs. technical grade), solvent batch numbers, and equipment calibration data.

- Supplementary Materials : Publish raw spectral data (e.g., NMR, IR) and TGA/DSC curves for peer validation .

- Collaborative Trials : Partner with independent labs to verify reaction yields under identical conditions .

Q. Contradiction Analysis Framework

Q. How to address conflicting reports on NH₄SCN’s reactivity with transition metals?

- Hypothesis Testing : Compare reaction kinetics of NH₄SCN with Fe³⁺ vs. Co²⁺ under controlled pH/temperature.

- Spectroscopic Validation : Use UV-Vis (ligand-to-metal charge transfer bands) and EXAFS to confirm coordination geometry .

- Literature Review : Cross-reference studies for methodological differences (e.g., ionic strength adjustments) .

Comparación Con Compuestos Similares

Potassium Thiocyanate (KSCN)

Structural Similarity : Both NH₄SCN and KSCN are thiocyanate salts, differing only in the cation (NH₄⁺ vs. K⁺).

- Molecular Weight : 97.18 g/mol (KSCN) vs. 76.12 g/mol (NH₄SCN) .

- Melting Point : KSCN melts at 173°C, slightly higher than NH₄SCN .

- Solubility : KSCN has higher solubility in polar solvents (217 g/100 mL at 20°C) compared to NH₄SCN .

- Applications : KSCN is preferred in photography for silver halide emulsion sensitization , while NH₄SCN is used in herbicide synthesis . Both are utilized in metal thiocyanate production (e.g., CuSCN) .

Sodium Thiocyanate (NaSCN)

Functional Similarity : NaSCN shares applications in analytical chemistry and organic synthesis.

- Thermal Stability : NaSCN decomposes at 300°C, making it more stable than NH₄SCN .

- Hygroscopicity : NaSCN is less hygroscopic than NH₄SCN, simplifying storage .

- Industrial Use : NaSCN is employed in pharmaceuticals (e.g., anticonvulsants), whereas NH₄SCN is used in defoliants and corrosion inhibitors .

Ammonium Chloride (NH₄Cl)

Cationic Similarity : Both contain the NH₄⁺ cation but differ in anions (SCN⁻ vs. Cl⁻).

- Thermal Dissociation : NH₄SCN dissociates into NH₃ and HSCN at 170°C , while NH₄Cl sublimes at 340°C into NH₃ and HCl . This makes NH₄SCN less thermally stable.

- Applications : NH₄Cl is used in dry cell batteries and soldering fluxes, contrasting with NH₄SCN’s role in chemical synthesis .

Data Tables

Table 1: Physical and Chemical Properties

| Property | Ammonium Thiocyanate | Potassium Thiocyanate | Sodium Thiocyanate | Ammonium Chloride |

|---|---|---|---|---|

| Molecular Formula | NH₄SCN | KSCN | NaSCN | NH₄Cl |

| Molecular Weight (g/mol) | 76.12 | 97.18 | 81.07 | 53.49 |

| Melting Point (°C) | 149–150 | 173 | 287 | 340 (sublimes) |

| Solubility (g/100 mL) | 163 (20°C) | 217 (20°C) | 139 (20°C) | 37.2 (20°C) |

| Key Applications | Corrosion inhibition, herbicides | Photography, metal extraction | Pharmaceuticals, dyeing | Batteries, fluxes |

Table 2: Thermal Decomposition Products

| Compound | Decomposition Products | Temperature (°C) |

|---|---|---|

| NH₄SCN | NH₃ + HSCN → CS₂ + H₂S + NH₃ | 170 |

| NH₄Cl | NH₃ + HCl | 340 |

Research Findings

- Thermal Behavior : NH₄SCN’s dissociation into NH₃ and HSCN occurs at lower temperatures than NH₄Cl, making it less suitable for high-temperature applications .

- Reactivity : NH₄SCN reacts with Fe³⁺ to form blood-red Fe(SCN)₃, a key reaction in analytical chemistry . KSCN and NaSCN exhibit similar reactivity but differ in solubility-driven applications.

- Synthetic Utility : NH₄SCN is critical in heterocyclic chemistry (e.g., rhodanine synthesis) , whereas KSCN/NaSCN are preferred for metal thiocyanate preparations .

Propiedades

Fórmula molecular |

CH4N2S |

|---|---|

Peso molecular |

76.12 g/mol |

Nombre IUPAC |

azane;thiocyanic acid |

InChI |

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 |

Clave InChI |

SOIFLUNRINLCBN-UHFFFAOYSA-N |

SMILES canónico |

C(#N)S.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.